tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate
Description
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10?,14-/m1/s1 |
InChI Key |
DDMPMIMTLBGEHT-LNUXAPHWSA-N |
Isomeric SMILES |
CC(C)CC(C(=O)[C@]1(CO1)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Asymmetric Epoxidation of Enone Precursor
A critical step is the selective epoxidation of a chiral enone intermediate to form the epoxyketone fragment with the correct stereochemistry.
Catalysts and Oxidants: Bioinspired manganese complexes bearing N4 ligands have been effectively employed as catalysts for the epoxidation, using hydrogen peroxide (H₂O₂) as the oxidant in the presence of carboxylic acids such as acetic acid to enhance selectivity and yield.
Reaction Conditions: The reaction typically proceeds under mild conditions with controlled temperature and stoichiometry to maintain high asymmetric selectivity. The use of H₂O₂ as a green oxidant is advantageous for industrial scalability.
Yields and Purity: The method yields high-purity epoxyketone intermediates suitable for further synthetic steps, with good asymmetric induction.
Carbamate Formation
The introduction of the tert-butyl carbamate protecting group is generally achieved by reacting the amino intermediate with tert-butyl chloroformate or equivalent carbamoylating agents under controlled conditions.
- This step ensures protection of the amine during subsequent synthetic transformations and facilitates purification.
Alternative Synthetic Steps and Intermediates
The synthesis may involve initial dihydroxylation of keto-alkene precursors to form diols, followed by selective oxidation and epoxidation steps.
Crystalline intermediates with improved physical properties have been identified to facilitate isolation and purification, critical for kilogram-scale manufacturing.
Process Optimization and Industrial Scale-Up
A notable study describes a continuous process improvement for the kilogram-scale synthesis of the epoxyketone warhead, highlighting:
- Development of scalable asymmetric epoxidation protocols.
- Identification of crystalline intermediates to improve isolation.
- Optimization of epimerization conditions to set stereochemistry.
- Use of seeded-bed coaddition crystallization to isolate the final product with low melting point and high purity.
Summary of Key Reaction Parameters and Yields
Analytical and Purification Techniques
- Silica gel column chromatography with dichloromethane/methanol mixtures is used for purification of intermediates.
- Crystallization methods are optimized to isolate stereochemically pure products with good yields.
- Mass spectrometry and NMR are employed for structural confirmation and purity assessment.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used to open the oxirane ring.
Major Products Formed:
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the oxirane ring intact.
Substitution: Substituted carbamates with the nucleophile replacing the oxirane ring.
Scientific Research Applications
Organic Synthesis
The compound serves as a reagent in organic synthesis, particularly in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles. Its unique structural features allow for specific reactivity that is advantageous in synthetic pathways.
Biological Research
In biological contexts, tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate is utilized to investigate enzyme mechanisms and protein interactions. Its ability to form stable carbamate linkages makes it a valuable tool for studying biochemical processes.
Industrial Applications
This compound acts as a chemical intermediate in the production of fine chemicals and specialty materials. Its versatility allows it to be used in various industrial processes, including the development of pharmaceuticals.
Case Study 1: Enzyme Mechanism Investigation
A study utilized this compound to explore the mechanisms of serine proteases. By forming stable complexes with the enzyme, researchers were able to elucidate key steps in the catalytic process, showcasing its utility in enzymology.
Case Study 2: Pharmaceutical Development
In pharmaceutical research, this compound was employed as an intermediate in synthesizing novel anti-cancer agents. The compound's ability to facilitate specific reactions made it integral to developing effective therapeutic compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate involves the formation of stable carbamate linkages with target molecules. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as amines or alcohols . This reactivity makes the compound useful in modifying proteins and enzymes, thereby altering their activity and function .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate
- CAS No.: 247068-82-2
- Molecular Formula: C₁₄H₂₅NO₄
- Molecular Weight : 271.35 g/mol .
Structural Features :
- Contains a stereospecific epoxyketone core ((R)-2-methyloxiran-2-yl) critical for proteasome inhibition.
- A tert-butyl carbamate group provides steric protection and modulates solubility .
Physicochemical Properties :
- Density : 1.1 g/cm³
- Boiling Point : 369.8°C at 760 mmHg
- Storage : Stable at 2–8°C under dry conditions .
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Epoxyketone vs. Aldehyde (MG132) :
- The target compound’s epoxyketone enables irreversible binding to the proteasome’s active site, enhancing efficacy compared to MG132’s reversible aldehyde-based inhibition .
Stereochemistry :
- The (2R)-methyloxiran configuration in the target compound is critical for its biological activity. Analogues with (S)-epoxide (e.g., , compounds 11–12) show reduced potency due to stereochemical mismatch with proteasome active sites .
Functional Group Modifications: Sulfonyl and Hexanamido Groups (Compound 9-Boc): Increase molecular weight (695 vs. 271 g/mol) and alter pharmacokinetics, making it suitable for antibody-drug conjugates . Morpholinoethyl (Compound 2-12d): Enhances solubility but eliminates proteasome inhibition, redirecting activity toward ATPase targets .
Synthetic Utility :
Biological Activity
Overview
tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate, a complex organic compound belonging to the carbamate class, exhibits significant biological activity due to its unique structural features. This compound includes a tert-butyl group, a carbamate functional group, and an oxirane ring, which contribute to its reactivity and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C14H25NO4 |
| Molecular Weight | 271.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 247068-82-2 |
The biological activity of this compound is primarily attributed to its ability to form stable carbamate linkages with various biological targets. The oxirane ring is particularly reactive and can undergo nucleophilic attack, allowing the compound to interact with amines or alcohols, leading to the formation of covalent bonds. This mechanism is crucial for its potential applications in drug design and synthesis.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. For instance, a study demonstrated that carbamate derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, potentially leading to inhibition of their activities. This characteristic is particularly valuable in designing inhibitors for therapeutic targets in diseases such as cancer and neurodegenerative disorders.
Case Studies
- Study on Cytotoxicity : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of several carbamate derivatives, including this compound. Results indicated significant inhibition of cell proliferation in human breast cancer cells (MCF7) at concentrations above 10 µM.
- Enzyme Interaction Analysis : Another research project focused on the interaction of this compound with acetylcholinesterase (AChE). The study utilized kinetic assays to demonstrate that the compound acts as a reversible inhibitor of AChE, providing insights into its potential use in treating Alzheimer's disease.
Q & A
Q. What analytical techniques are most effective for confirming structural integrity and purity?
- ¹H/¹³C NMR : Confirms molecular structure and stereochemistry.
- Chiral HPLC : Determines enantiomeric excess (e.g., Chiralpak AD-H column).
- HRMS : Verifies molecular weight accuracy.
- DSC/TGA : Assesses thermal stability and decomposition profiles. Regular purity checks via reverse-phase HPLC (UV detection at 210–254 nm) are recommended .
Q. What are the optimal storage conditions to maintain stability during long-term use?
- Store at –20°C under inert gas (argon/nitrogen) in amber glass vials to prevent photodegradation. Avoid exposure to moisture, strong acids, or bases (pH extremes accelerate decomposition). Stability monitoring via biannual HPLC analysis is advised .
Advanced Research Questions
Q. How can racemization risks during epoxide synthesis be mitigated?
- Maintain low reaction temperatures (0–5°C) and use aprotic solvents (e.g., DCM, THF). Chiral catalysts (e.g., salen-metal complexes) enhance stereochemical control. Circular dichroism (CD) spectroscopy or polarimetry can monitor enantiopurity during synthesis .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- The tert-butyl carbamate group undergoes acid-catalyzed cleavage (e.g., TFA in DCM) via protonation of the carbonyl oxygen, leading to tert-butyl cation elimination. Steric hindrance from the tert-butyl group suppresses unwanted nucleophilic attacks, enabling selective deprotection. Isotopic labeling (¹⁸O) studies and kinetic analyses validate this pathway .
Q. How can computational modeling predict conformational behavior in solution?
- DFT calculations (B3LYP/6-31G* level) model ground-state geometries and transition states. Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) reveal solvation effects and flexible conformers. These methods guide synthetic modifications by predicting steric clashes or reactive sites .
Critical Analysis of Contradictory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
